![molecular formula C10H12ClNO4S B2543711 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide CAS No. 446838-45-5](/img/structure/B2543711.png)
2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide are not widely documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the chlorination of acetamide derivatives and subsequent sulfonylation . Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Sulfonylation Reactions: The ethanesulfonyl group can participate in further sulfonylation reactions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide exhibits notable antimicrobial activity. A study highlighted its effectiveness against various pathogens, including Staphylococcus pneumoniae, with good minimum inhibitory concentrations (MIC) reported. The compound's structure suggests that modifications can enhance its potency against gram-positive bacteria .
Anticancer Potential
The compound has shown promise in cancer research, particularly regarding its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it possesses selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies .
Enzyme Inhibition
Another significant application of this compound is its potential as an enzyme inhibitor, particularly targeting enzymes involved in neurodegenerative diseases. Preliminary studies suggest that it may inhibit acetylcholinesterase, which plays a role in neurotransmitter regulation .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitution and acylation processes. The compound can also serve as a precursor for synthesizing other derivatives with enhanced biological activities.
Table 1: Summary of Synthesis Methods
Synthesis Method | Description | Reference |
---|---|---|
Nucleophilic Substitution | Reaction with suitable nucleophiles to introduce functional groups | |
Acylation | Formation of amides through acylation reactions |
Antimicrobial Efficacy
A detailed study published in the MDPI journal assessed the antimicrobial efficacy of this compound and related compounds. The findings indicated a correlation between structural modifications and increased antimicrobial potency against various bacterial strains, establishing a foundation for further development of antimicrobial agents .
Cytotoxic Effects on Cancer Cells
In vitro tests conducted on several cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating strong potential for development into anticancer agents. The mechanism behind this activity may involve apoptosis induction through mitochondrial pathways .
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets, potentially including enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide include other acetamide derivatives and sulfonylated phenols. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and applications .
Biological Activity
2-Chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group, an ethanesulfonyl moiety, and a hydroxyl group on a phenyl ring, contributing to its diverse biological interactions. Understanding its structure is crucial for elucidating its mechanism of action.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may act as an inhibitor or modulator, affecting various signaling pathways within cells. The compound has been shown to interact with cyclooxygenase (COX) enzymes, which are critical in inflammatory responses and pain signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess high activity against Gram-positive bacteria such as Staphylococcus pneumoniae and moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa and Salmonella panama .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Against Staphylococcus pneumoniae | Activity Against Pseudomonas aeruginosa |
---|---|---|
Compound A | High | Moderate |
Compound B | Moderate | Low |
Compound C | High | Moderate |
Analgesic Activity
In vivo studies have demonstrated that derivatives of this compound exhibit analgesic effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. Molecular docking studies suggest that these compounds bind effectively to COX-1 and COX-2 enzymes, indicating their potential as analgesics .
Case Study: Analgesic Evaluation
A study evaluated the analgesic activity of a derivative compound using the hot plate model. The results indicated significant pain relief effects, supporting the hypothesis that these compounds can serve as effective analgesics.
Cytotoxicity and Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have yielded promising results. The presence of the chloro group and the hydroxyl moiety are believed to enhance cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against several cancer cell lines .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
A375 | 4.2 | Doxorubicin |
MCF-7 | 1.88 | Standard Drug |
HCT116 | 0.95 | Standard Drug |
Properties
IUPAC Name |
2-chloro-N-(4-ethylsulfonyl-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-17(15,16)7-3-4-8(9(13)5-7)12-10(14)6-11/h3-5,13H,2,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCGHWURQBAIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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